Product packaging for Adlupulone(Cat. No.:CAS No. 35049-54-8)

Adlupulone

Cat. No.: B3424489
CAS No.: 35049-54-8
M. Wt: 414.6 g/mol
InChI Key: QXPOWGXRDUFAQW-UHFFFAOYSA-N
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Description

Contextualization within Hop (Humulus lupulus L.) Secondary Metabolites

Humulus lupulus, commonly known as hops, is a plant valued for the secondary metabolites produced in its cones, particularly within the lupulin glands. These compounds contribute significantly to the characteristics of products utilizing hops, such as beer, providing flavor, aroma, and preservative properties. tandfonline.commmsl.cz The secondary metabolites in hops are broadly categorized and include resins, essential oils, and prenylflavonoids. tandfonline.commmsl.czfrontiersin.org The resinous components, specifically the bitter acids, are key contributors to the bitterness associated with hops. tandfonline.combyo.com

Specificity of Adlupulone (B1665543) as a Beta Acid Congener

This compound is specifically identified as a beta-bitter acid congener. researchgate.netnih.gov The beta-acid series, also known as lupulones, includes lupulone (B1675512), colupulone (B1216029), and this compound as major analogues. tandfonline.comresearchgate.netscielo.br These congeners differ in the structure of their acyl side chains, which are derived from branched-chain amino acids such as leucine, isoleucine, and valine. tandfonline.comscielo.brk-state.edu In the case of this compound, the acyl group is specified as 2-methylbutanoyl. nih.gov Beta-acids, including this compound, share a basic alicyclic structure of 2,4-cyclohexadiene-1-one. oup.comresearchgate.netk-state.edu

Historical and Current Academic Research Significance of this compound

This compound, as a component of hop beta-acids, has been a subject of academic research due to its presence in Humulus lupulus and its potential biological activities. Historically, research on hop acids was closely tied to the brewing industry, focusing on their contribution to beer bitterness and preservation. k-state.eduwikipedia.org While alpha-acids and their isomerized derivatives (iso-alpha-acids) have traditionally received more attention for their bittering properties in beer, beta-acids, including this compound, have been recognized for their antimicrobial effects. oup.comresearchgate.netwikipedia.org

Current academic research continues to investigate the properties and potential applications of this compound. Studies explore its presence in different hop varieties and its concentration during cone development. mdpi.comk-state.edu Research also focuses on its chemical properties, including its molecular formula (C₂₆H₃₈O₄) and its behavior in various processes like oxidation. nih.govsmolecule.comcymitquimica.com Furthermore, this compound and other beta-acids are being studied for potential bioactivities beyond their role in brewing, such as antioxidant properties. mdpi.comsmolecule.comontosight.aibiosynth.com The antimicrobial activity of beta-acids, including this compound, against Gram-positive bacteria is an area of continued interest. oup.comresearchgate.netwikipedia.org

While detailed pharmacological effects or medical applications of this compound itself may have limited widespread availability, research on compounds with similar structures suggests potential in areas like antioxidant and anti-inflammatory effects. smolecule.comontosight.ai Ongoing studies aim to fully understand the biological significance and potential uses of this compound. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O4 B3424489 Adlupulone CAS No. 35049-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPOWGXRDUFAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318318
Record name Adlupulone
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Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35049-54-8, 28374-71-2
Record name Adlupulone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35049-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adlupulone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adlupulone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADLUPULONE
Source FDA Global Substance Registration System (GSRS)
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Biosynthesis and Metabolic Pathways of Adlupulone

Localization of Adlupulone (B1665543) Biosynthesis

The primary site of this compound biosynthesis in Humulus lupulus is within specialized glandular structures.

Role of Lupulin Glands in Humulus lupulus

This compound, like other bitter acids and prenylated flavonoids, is synthesized and accumulates predominantly in the lupulin glands of the hop plant. These glandular trichomes are found on the female inflorescences, commonly known as hop cones, and also to a lesser extent on leaves and stems. nih.govmmsl.czmdpi.com Lupulin glands are considered rich reservoirs of these secondary metabolites. mmsl.cz Studies have shown significantly higher expression levels of genes involved in bitter acid biosynthesis, including those relevant to this compound production, in lupulin glands compared to leaves and cones with glands removed. nih.gov This indicates that lupulin glands are specifically dedicated to the synthesis of these compounds. d-nb.info

Precursor Pathways and Enzymatic Transformations

The synthesis of this compound requires precursors generated through distinct metabolic routes, followed by a series of enzymatic modifications.

Branched-Chain Amino Acid (BCAA) Metabolism and Acyl-CoA Thioesters

Branched-chain amino acids (BCAAs), specifically leucine, isoleucine, and valine, serve as the origin for the acyl side chains of hop bitter acids. researchgate.netresearchgate.netd-nb.infoscielo.br These amino acids undergo degradation to form corresponding branched-chain acyl-CoA thioesters, which act as starter molecules in polyketide synthesis. nih.govresearchgate.net The catabolic pathway leading to branched-chain acyl-CoAs begins with the degradation of BCAAs. researchgate.net

Isoleucine as a Specific Precursor for this compound

Research, including feeding studies with 14C-labeled amino acids, has demonstrated that isoleucine is the specific precursor for the 2-methylbutanoyl acyl side chain found in this compound and adhumulone. researchgate.netresearchgate.netd-nb.infoscielo.brnih.gov Isoleucine is converted via its corresponding acyl-CoA thioester to provide the necessary starter unit for this compound biosynthesis. nih.govresearchgate.netresearchgate.netd-nb.info

Methylerythritol Phosphate (B84403) (MEP) Pathway Contributions

The prenyl groups, which are characteristic structural features of this compound, are derived from the methylerythritol phosphate (MEP) pathway. nih.govresearchgate.netd-nb.infonih.gov This plastidial pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), the C5 prenyl diphosphates that serve as the building blocks for isoprenoids and prenyl groups. nih.govnih.govfrontiersin.org Studies have shown gland-specific expression of the MEP pathway in lupulin glands, providing evidence for the local production of these prenyl donors. nih.gov

Polyketide Synthesis and Prenylation Steps

The core structure of this compound is formed through a polyketide synthesis pathway, followed by prenylation steps. The type III polyketide synthase enzyme, valerophenone (B195941) synthase (VPS), is involved in condensing a BCAA-derived acyl-CoA starter molecule (specifically 2-methylbutanoyl-CoA for this compound) with molecules of malonyl-CoA to form a polyketide intermediate, such as phlorisovalerophenone (B41633) (PIVP) or related acylphloroglucinol derivatives. mdpi.comnih.govnih.govfrontiersin.orgresearchgate.netcas.cz

Following the formation of the polyketide core, prenylation reactions occur. These steps involve the addition of prenyl groups, derived from DMAPP (from the MEP pathway), to the acylphloroglucinol intermediate. nih.govnih.govnih.govfrontiersin.orgnih.govnih.govresearchgate.netnih.gov Bitter acids like this compound are prenylated polyketides. nih.govnih.govresearchgate.netd-nb.info β-acids, including this compound, require three prenylation steps. nih.govnih.gov Two aromatic prenyltransferase enzymes, HlPT1L and HlPT2, have been identified as being involved in the prenylation process in hop lupulin glands. nih.govfrontiersin.orgnih.govnih.gov Research suggests that HlPT1L catalyzes the first prenylation step, while HlPT2 catalyzes the subsequent two prenylation steps in the biosynthesis of β-bitter acids. nih.govnih.gov

Genetic and Transcriptomic Studies of Biosynthetic Enzymes

Extensive genetic and transcriptomic studies have been conducted to understand the regulation and expression of the enzymes involved in hop secondary metabolite biosynthesis, including the bitter acids like this compound. Transcriptomic analysis, often utilizing RNA sequencing (RNA-seq), has been employed to examine gene expression profiles in different hop tissues, particularly focusing on the lupulin glands where bitter acid synthesis occurs. researchgate.netnih.govresearchgate.nettandfonline.com These studies aim to identify the genes encoding the biosynthetic enzymes and to understand how their expression levels correlate with the accumulation of compounds like this compound. nih.gov

Gene Expression Profiles in Relation to this compound Production

Transcriptomic analyses have provided valuable insights into the temporal and spatial expression patterns of genes involved in this compound biosynthesis. Studies on cultivars like 'USDA Cascade' have shown that genes putatively involved in bitter acid synthesis, including those encoding VPS and prenyltransferases, exhibit significantly increased expression during the mid-stage of cone development. tandfonline.com This correlates with the period of active bitter acid accumulation in the lupulin glands. Subsequently, the expression of these genes is strongly down-regulated during the late, near-harvest stage. tandfonline.com

Analysis of different hop tissues has revealed that transcripts for key enzymes like HlBCAT1 and HlBCAT2 are more abundant in lupulin glands compared to leaves and cones, highlighting the specialized metabolic activity of these glands. nih.gov Furthermore, most genes within the BCAA biosynthetic pathway show higher expression levels in lupulin glands, with the transcript for ketol-acid reductoisomerase being particularly abundant. nih.gov

Differences in gene expression profiles have also been observed between aromatic and bitter hop cultivars, which vary in their bitter acid content. Significant differences in the expression of HlBCAT1 and HlPT1L genes, both upregulated in lupulin glands compared to leaves, have been noted between these cultivar types. nih.gov As hop cones mature, a decline in the expression of genes specifically active in lupulin glands, such as BCAT1, VPS, PT1, PT2, HS1, and HS2, has been observed. researchgate.net Conversely, genes like BCAT2, PAL, and 4CL2 have shown increased expression in both lupulin glands and bracts. researchgate.net Environmental factors, such as nitrogen fertilization levels, have also been shown to influence the expression of genes involved in bitter acid biosynthesis in hops. mdpi.com

Regulatory Mechanisms of Biosynthetic Genes

The biosynthesis of bitter acids, including this compound, is regulated by complex networks involving transcription factors. mdpi.comnih.gov These regulatory proteins bind to specific DNA sequences in the promoter regions of biosynthetic genes, influencing their transcription rates. Several transcription factors have been identified and studied in hops, with some showing upregulation in lupulin glands, suggesting their role in controlling the production of secondary metabolites in these structures. nih.gov

Specific transcription factors, such as HlMYB3 and HlbHLH2, have been found to be differentially expressed in aromatic and bitter hop cultivars. nih.gov While these factors are also involved in prenylflavonoid biosynthesis, their differential expression is thought to be linked to the observed differences in bitter acid content between cultivars. nih.gov

The transcription factor WRKY1 has been identified as a key regulator that activates the promoters of genes encoding enzymes crucial for bitter acid synthesis, including valerophenone synthase (VPS) and prenyltransferases (PT). mdpi.com Interestingly, WRKY1 also exhibits autoactivation, meaning it can positively regulate its own expression. mdpi.com Along with WDR1, WRKY1 may also be involved in activating the expression of OMT1 and PT1 genes. mdpi.com Studies involving transgenic hops overexpressing WRKY1 and WDR1 have shown increased levels of prenylflavonoids and bitter acids, further supporting their role in stimulating the biosynthetic pathways. mdpi.com Beyond transcriptional regulation, post-transcriptional mechanisms may also play a role in regulating the expression of genes involved in secondary metabolite synthesis, potentially influenced by factors like orchard management under climate change. mdpi-res.com

Isolation, Purification, and Synthetic Approaches for Adlupulone

Extraction Methodologies from Plant Material

The initial step in isolating adlupulone (B1665543) involves its extraction from hop cones, where it is located within the lupulin glands. nih.gov The choice of extraction method and solvent is paramount as it directly influences the yield and purity of the resulting crude extract.

Solvent-based solid-liquid extraction is the most prevalent method for obtaining this compound and other hop resins. nih.govnih.gov These compounds are readily soluble in various organic solvents. researchgate.net

Ethanol (B145695) and Methanol (B129727) : These polar organic solvents are highly effective for the comprehensive extraction of lupulones, including this compound. nih.govresearchgate.net Studies have demonstrated that complete extraction of lupulones from raw hops can be achieved using these alcohols. researchgate.netnutraingredients.com Ethanol, often used in a hydro-ethanolic mixture (e.g., 9:1 ethanol to water), is particularly common for producing crude extracts from ground plant material through processes like maceration. mdpi.com Methanol is also widely used, both for direct extraction from plant material and for preparing samples from commercial hop-based products for analysis. nutraingredients.com

Other Organic Solvents : Besides alcohols, other solvents have been investigated for their efficacy in extracting hop resins. Dichloromethane, hexane, and acetone (B3395972) are also capable of extracting these compounds. nih.gov The choice of solvent is critical as it determines the profile of the extracted compounds. For instance, soft resins, which include α-acids and β-acids like this compound, are soluble in hexane, while the total resin fraction is soluble in methanol and diethyl ether. nih.govmdpi.com

In contrast to organic solvents, aqueous mixtures generally result in low recovery of lupulones, highlighting the hydrophobic nature of these molecules. researchgate.netnutraingredients.com

Maximizing the yield of this compound requires the careful optimization of several extraction parameters. Research has focused on adjusting variables to enhance the efficiency of the process.

Solvent Composition : The polarity of the solvent system is a key factor. Studies have shown that mixtures of solvents can be optimized to selectively extract different classes of compounds. For instance, a sequential extraction procedure using a methanol-dichloromethane mixture was optimized to maximize the recovery of β-acids. mdpi.com The optimal conditions were found to be a mixture containing 19.7% (v/v) methanol in dichloromethane. mdpi.com Similarly, for supercritical fluid extraction, an advanced technique, using 80% ethanol as a modifier for CO2 resulted in the maximum yield of flavonoids from hops, demonstrating the importance of solvent composition. nih.govnih.gov

Temperature and Time : Extraction temperature and duration significantly impact yield. An investigation into optimizing extraction for various plant secondary metabolites found that a temperature of 60°C provides highly efficient extraction. scispace.com The kinetics of extraction show a rapid increase in compound concentration within the first two hours, with satisfactory yields (around 90%) being achieved after approximately six hours of maceration. scispace.com One optimization study determined that a stirring time of 89 minutes was ideal when using the optimized methanol-dichloromethane solvent system. mdpi.com

Solid-to-Solvent Ratio : The ratio of plant material to the volume of solvent is another critical variable. An optimized protocol for a range of secondary metabolites suggested a solvent-to-plant material ratio of 13:1. scispace.com Another study, focusing on acid-alkali precipitation, identified an optimal solid-to-solvent ratio of 1:60 g/mL for separating lupulone (B1675512). spkx.net.cn

The table below summarizes key findings from a study aimed at optimizing a sequential extraction procedure to maximize the recovery of valuable hop compounds.

ParameterOptimized ValueOutcome
Solvent Composition19.7% (v/v) Methanol in DichloromethaneMaximized recovery of α- and β-acids (including this compound) in soft resins, xanthohumol (B1683332) in hard resins, and phenolics in spent solids.
Stirring Time89 minutes
TemperatureRoom Temperature

Chromatographic Purification Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating this compound from other related β-acids (like lupulone and colupulone), α-acids, and various other plant metabolites.

Preparative chromatography is a cornerstone technique for purifying natural products on a scale sufficient for further research. semanticscholar.orgrssl.com Unlike analytical chromatography, its goal is to collect the separated components.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This method has become a primary tool for the isolation and purification of natural products. springernature.comspringernature.comnih.gov It offers high resolution and is applicable to a wide range of compounds, including the various classes of hop acids. nih.gov The technique typically uses a stationary phase, such as a C18 column in reversed-phase mode, and a mobile phase consisting of a solvent mixture. By carefully developing the solvent gradient and flow rate, compounds like this compound can be separated from their close structural analogues, such as lupulone, based on slight differences in their physicochemical properties. researchgate.net The elution order in liquid chromatography for β-acids is typically colupulone (B1216029), followed by a combined peak of lupulone and this compound, which necessitates highly efficient columns and optimized methods for complete separation.

Activity-guided fractionation is a powerful strategy used to isolate bioactive compounds from a complex mixture by systematically testing the biological activity of chromatographic fractions. wisdomlib.org This approach ensures that the purification process is directed toward the most potent molecules.

This methodology was effectively employed to identify the primary antibacterial constituents of hop extracts. bohrium.comnih.gov In a study targeting Bacillus subtilis, an ethanolic extract of hops was first subjected to fractionation. bohrium.comresearchgate.net Each resulting fraction was then tested for its antibacterial activity. The fractions exhibiting the highest activity were selected for further sub-fractionation and purification. This iterative process ultimately led to the isolation of lupulone and this compound, which were found to have the highest antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.98 µg/mL. bohrium.comnih.govresearchgate.net This approach directly linked this compound to a specific biological function and confirmed its status as a significant contributor to the antibacterial properties of the hop extract. bohrium.comresearchgate.net

Chemical Synthesis of this compound and its Analogues

While this compound is naturally abundant, chemical synthesis provides a route to produce the pure compound and its analogues for structure-activity relationship studies. An improved and practical synthetic pathway for lupulone-like structures has been developed. nih.govd-nb.info

The synthesis commences with the monoacylation of phloroglucinol (B13840). nih.govd-nb.info To produce this compound specifically, this Friedel-Crafts acylation would utilize 2-methylbutanoyl chloride as the acylating agent. The resulting acylphloroglucinol intermediate is then subjected to a crucial triprenylation step to install the three 3-methylbut-2-enyl side chains characteristic of lupulones. nih.gov This multi-step process allows for the creation of a variety of β-acid analogues by simply changing the acid chloride used in the initial acylation step, providing a versatile platform for medicinal chemistry research. nih.govd-nb.info Further derivatization of the synthesized lupulones into corresponding dihydrochromen-7-one structures can be performed to simplify structural analysis and confirm their molecular identity. d-nb.info

Semi-Synthetic Modification from Precursor Compounds

While the direct chemical conversion of one naturally occurring beta-acid to another (e.g., lupulone to this compound) is not a commonly documented approach, laboratory synthesis provides a clear pathway to produce specific beta-acid analogues, including this compound. This approach can be considered a form of semi-synthesis as it builds upon the fundamental phloroglucinol core structure found in nature. A practical and efficient method has been developed that allows for the preparation of various lupulone-like structures, bypassing the need for intensive extraction from plant material. nih.govd-nb.info

The synthesis is a two-step process that begins with readily available precursor compounds. nih.gov

Acylation of Phloroglucinol : The first step involves a Friedel-Crafts acylation of phloroglucinol. To produce this compound specifically, 2-methylbutanoyl chloride is used as the acylating agent. This reaction, mediated by aluminium(III) chloride in nitrobenzene, attaches the characteristic 2-methylbutanoyl side chain to the phloroglucinol ring, forming the key intermediate, phloromethylbutanophenone (PMBP). nih.govd-nb.inforesearchgate.net

Prenylation of the Intermediate : The second step is a triple prenylation of the acylphloroglucinol intermediate. This reaction attaches three separate 3-methylbut-2-en-1-yl (prenyl) groups to the ring structure, completing the formation of this compound. nih.govd-nb.info This step is crucial for creating the final complex structure of the beta-acid.

This synthetic strategy offers a significant advantage over plant extraction by allowing for the specific and targeted production of individual beta-acid analogues. By simply changing the acid chloride used in the initial step, researchers can synthesize different members of the lupulone family, providing pure compounds for biological and chemical studies. nih.govd-nb.info

Table 1: Key Reactions in the Synthesis of this compound
StepReaction TypeKey ReagentsIntermediate/ProductReference
1Friedel-Crafts Acylation (Fries Rearrangement)Phloroglucinol, 2-Methylbutanoyl chloride, Aluminium(III) chloridePhloromethylbutanophenone (PMBP) d-nb.info, nih.gov
2Triple PrenylationPhloromethylbutanophenone, Prenyl bromideThis compound d-nb.info, nih.gov

Microbial Biosynthesis and Metabolic Engineering

Metabolic engineering offers a promising alternative to chemical synthesis or plant extraction for producing complex natural products like this compound. This approach involves engineering microorganisms, such as the yeast Saccharomyces cerevisiae, to function as microbial cell factories for heterologous production. nih.gov

Research has demonstrated the feasibility of producing the general class of lupulones in yeast. nih.govresearchgate.net This was achieved by introducing a synthetic pathway consisting of five essential genes from the hop plant into S. cerevisiae. However, the initial attempts did not yield lupulones because the yeast's native metabolic pathways competed for essential precursor molecules. nih.gov

Key Research Findings:

Pathway Competition: The primary obstacle was the ergosterol (B1671047) biosynthesis pathway in yeast, which consumed the prenyl donor dimethylallyl diphosphate (B83284) (DMAPP), a critical building block for lupulone synthesis. researchgate.netnih.govresearchgate.net

Metabolic Regulation: Successful production of lupulones was achieved by downregulating the competing ergosterol pathway. This was accomplished by adding ketoconazole, a small molecule inhibitor, to the fermentation medium. This chemical-genetic approach effectively redirected the metabolic flux of DMAPP towards the engineered lupulone pathway. nih.govresearchgate.net

Targeted this compound Production:

The natural biosynthesis of different beta-acid analogues is determined by the specific acyl-CoA "starter" molecule used in the first committed step. nih.gov To produce this compound, the biosynthetic pathway requires 2-methylbutyryl-CoA . nih.gov This precursor is naturally derived from the degradation of the branched-chain amino acid isoleucine. nih.govmetabolicsupportuk.org

Therefore, to specifically engineer a microbial host for this compound production, two key metabolic engineering strategies would be required:

Introduction of the heterologous genes from hops necessary for assembling the lupulone backbone.

Modification of the host's native amino acid metabolism to increase the intracellular pool of 2-methylbutyryl-CoA.

While the heterologous production of the general lupulone class has been successfully demonstrated, the specific engineering to overproduce this compound by enhancing the isoleucine degradation pathway represents a clear future direction for targeted microbial biosynthesis. nih.govnih.gov

Table 2: Components for Microbial Biosynthesis of this compound
ComponentRole in BiosynthesisSource/Engineering TargetReference
Saccharomyces cerevisiaeHost organism (microbial cell factory)Commonly used in metabolic engineering nih.gov, nih.gov
Hop Genes (e.g., VPS, PT1, PT2)Enzymes for constructing the lupulone backboneHeterologously expressed from Humulus lupulus nih.gov, researchgate.net
2-Methylbutyryl-CoAAcyl-CoA starter unit specific for this compoundTarget for upregulation via engineering of the host's isoleucine degradation pathway nih.gov
Dimethylallyl diphosphate (DMAPP)Prenyl group donorNative yeast mevalonate (B85504) pathway; supply enhanced by downregulating competing pathways (e.g., ergosterol synthesis) nih.gov, researchgate.net

Advanced Analytical Characterization and Quantification of Adlupulone

Spectroscopic and Spectrometric Methodologies

Spectroscopic and spectrometric techniques provide valuable information about the structure and concentration of adlupulone (B1665543). These methods exploit the interaction of this compound with electromagnetic radiation or its mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural details of this compound. nih.gov It provides information about the arrangement of atoms within the molecule based on the magnetic properties of their nuclei. Both ¹H NMR and ¹³C NMR spectra are available for this compound, contributing to its identification and structural confirmation. nih.govnih.gov

Quantitative NMR (qNMR) can also be applied for the quantification of this compound. This method compares the integrated signal areas of specific nuclei in the this compound molecule to those of an internal standard with a known concentration. Studies comparing qNMR and HPLC-UV/DAD for quantifying bioactive compounds in hops, including bitter acids, have shown that qNMR can provide slightly higher quantitative data, although the order of magnitude remains consistent between the two techniques. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward analytical tool used for the identification and quantification of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. researchgate.netazooptics.com this compound, as a β-acid, exhibits characteristic UV absorption spectra. researchgate.net The UV-Vis spectrum shows peaks corresponding to electronic transitions within the molecule, providing insights into its structure and concentration. azooptics.com

For β-acids, including this compound, UV detection is typically performed at wavelengths around 314 nm or 330 nm, which correspond to their absorption maxima. labrulez.comlaborveritas.chresearchgate.net Multicomponent UV spectroscopic analysis can be used to determine α- and β-acids in hop extracts. researchgate.net While UV-Vis spectroscopy is useful for detection and can be used in conjunction with other techniques like HPLC, overlapping spectra of multiple absorbing species in a sample can complicate the interpretation and quantification of individual compounds like this compound. azooptics.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Fragmentation Analysis

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are essential techniques for the identification, structural characterization, and quantification of this compound, particularly in complex matrices. sciex.comresearchgate.netacs.org MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of this compound. sciex.com MS/MS involves fragmenting the parent ion and analyzing the resulting fragment ions, which provides structural information and helps confirm the identity of the compound. sciex.comtandfonline.com

LC-MS/MS, coupling liquid chromatography with tandem mass spectrometry, is a powerful method for the simultaneous detection and quantification of multiple hop-derived bitter compounds, including this compound and its congeners. researchgate.netacs.org This technique operating in multiple reaction monitoring (MRM) mode allows for sensitive and selective detection. acs.org Accurate mass MS and MS/MS data, combined with formula finding and database searching (like ChemSpider), can be used to identify this compound based on its molecular formula and fragmentation pattern. sciex.com Common fragment ions originating from the β-tricarbonyl moiety, which is present in this compound, can be detected in MS/MS analysis. tandfonline.com

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are widely used to separate this compound from other compounds in a mixture before detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound and other hop acids. wilkes.eduagriculturejournals.czlabrulez.comagraria.com.br HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase. preprints.org Reverse-phase HPLC, using C18 columns, is commonly employed for the analysis of hop acids. wilkes.eduagraria.com.br

HPLC methods can be developed to quantify total β-acids or to separate and quantify individual β-acid congeners, including this compound. wilkes.eduresearchgate.net However, under some standard HPLC conditions, this compound and lupulone (B1675512) may co-elute, appearing as a single peak. wilkes.edulaborveritas.chagraria.com.brresearchgate.net Achieving baseline separation of all three β-acid congeners (lupulone, colupulone (B1216029), and this compound) can be challenging and depends on the specific chromatographic column and mobile phase used. labrulez.comresearchgate.net Ultra-high-performance liquid chromatography (UHPLC), a more advanced form of HPLC, can offer improved separation efficiency and faster analysis times, sometimes achieving total separation of lupulone and this compound that was not possible with traditional HPLC. labrulez.com

HPLC is often coupled with UV-Vis or Diode Array Detection (DAD) for the detection and quantification of this compound based on its UV absorbance. nutraingredients.comfrontiersin.orgresearchgate.net Quantification is typically performed using external calibration curves prepared from standards of known concentrations. researchgate.netmnstate.edu

Method Development and Validation for this compound and Congeners

The development and validation of HPLC methods for the analysis of this compound and its congeners are crucial to ensure the accuracy, reliability, and reproducibility of the results. preprints.orgresearchgate.netjournal-of-agroalimentary.ro Method development involves optimizing chromatographic conditions such as the stationary phase (column), mobile phase composition (solvents, pH, gradient), flow rate, and column temperature to achieve adequate separation of this compound from other components in the sample. preprints.orgresearchgate.netresearchgate.net

Validation of the developed HPLC method is performed according to guidelines, often based on principles from organizations like the International Conference on Harmonization (ICH). researchgate.netejgm.co.uk Key validation parameters assessed include:

Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of other components in the sample. researchgate.netresearchgate.netjournal-of-agroalimentary.ro While some methods may not separate lupulone and this compound, methods selective for individual congeners are preferred for detailed analysis. researchgate.netjournal-of-agroalimentary.ro

Linearity: The proportional relationship between the analyte concentration and the detector response over a defined range. researchgate.netjournal-of-agroalimentary.ro Calibration curves are generated using a series of standards at different concentrations to assess linearity. mnstate.edujournal-of-agroalimentary.ro

Accuracy: The closeness of the measured value to the true value. researchgate.netjournal-of-agroalimentary.ro

Precision: The reproducibility of the results when the same sample is analyzed multiple times under the same conditions (repeatability) or under different conditions (reproducibility). researchgate.netjournal-of-agroalimentary.ro

Sensitivity: Assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), which represent the lowest concentrations that can be detected and reliably quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.net

Validated HPLC methods are used for the quantitative determination of this compound and other bitter acids in various hop-based products. agriculturejournals.czresearchgate.netnutraingredients.com For example, validated UHPLC-DAD methods have been developed for the separate quantification of co-, n-, and ad-lupulone in dietary supplements and phytopharmaceuticals. researchgate.netnutraingredients.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD) is a widely used and effective method for the analysis and quantification of hop bitter acids, including this compound. This technique offers improved separation efficiency and speed compared to traditional High-Performance Liquid Chromatography (HPLC). labrulez.com

A validated UHPLC-DAD method employing external calibration has been developed for the separate quantification of co-, n-, and ad-lupulone in complex matrices such as hop-based dietary supplements and phytopharmaceuticals. researchgate.netnih.govnutraingredients.com This method allows for the accurate determination of individual lupulone congeners. nutraingredients.com Studies have shown that UHPLC provides complete separation of all six major bitter acids (humulone, cohumulone, adhumulone, lupulone, colupulone, and this compound), overcoming co-elution issues sometimes encountered with traditional HPLC, particularly for the n- and ad- isomers like lupulone and this compound. labrulez.com The use of a modified mobile phase with a higher content of a more polar component in UHPLC has been shown to achieve total peak separation for these isomers. labrulez.com

Quantification of this compound using UHPLC-DAD involves preparing samples by extracting hop material with appropriate solvents, such as methanol (B129727) or ethanol (B145695), which have shown complete extraction of lupulones from raw hops. researchgate.netnih.gov Dilution steps are adapted based on the product composition before direct UHPLC-DAD analysis. nutraingredients.com Detection is typically carried out at specific wavelengths, such as 314 nm for α- and β-acids. labrulez.com

Research findings using UHPLC-DAD have provided quantitative data on this compound content in various hop-based products. For instance, concentrations of this compound up to 0.7 mg/mL were measured in commercial dietary supplements and phytopharmaceuticals. researchgate.netnih.gov In some samples, this compound was not detectable or below the limit of quantitation. nutraingredients.com One liquid food supplement was found to contain around 0.4–0.7 mg/mL of ad-lupulone. nutraingredients.com

Chemometric and Metabolomic Profiling Approaches

Chemometric and metabolomic profiling approaches are increasingly applied to the study of hops to gain a comprehensive understanding of their complex chemical composition and how it relates to various factors, including genotype, environmental conditions, and developmental stages. These methods involve the analysis of large datasets generated by analytical techniques to identify patterns, correlations, and significant differences in metabolite profiles. cu.edu.egplos.orgnih.govcuny.edu

Metabolome Analysis for Complex Mixture Characterization

Metabolome analysis, the comprehensive study of all metabolites within a biological system, is a powerful tool for characterizing the complex mixture of compounds present in hop extracts. labrulez.comnih.govresearchgate.netplos.orgbeerandbrewing.comiung.pl Techniques such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for metabolomic profiling of hops. cu.edu.egnih.gov LC-MS/MS is particularly known for its ability to identify and quantify phenolic compounds in plant extracts. researchgate.net

Metabolome profiling of hop cones and leaves has revealed a large number of volatile and non-volatile compounds, including this compound as a relevant non-volatile metabolite. mdpi.com Studies using metabolome analysis have detected numerous metabolites associated with specific characteristics, such as antibacterial activity in hop extracts, with this compound being among the identified compounds. researchgate.netnih.gov

The complexity of hop extracts necessitates advanced analytical strategies for thorough characterization. Multi-methodological approaches combining techniques like SPME/GC–MS, PTR-ToF-MS, and NMR have been applied to explore the metabolome of dried hop leaves, providing a comprehensive fingerprint of both volatile and non-volatile profiles. nih.gov While NMR can provide unbiased quantitative analysis, LC-MS offers higher sensitivity for metabolite identification. cu.edu.eg

Molecular Networking for Compound Identification and Relationship Mapping

Molecular networking is a computational metabolomics approach used to organize and visualize complex MS/MS data. It groups related compounds based on the similarity of their fragmentation patterns, creating a network where structurally similar molecules are clustered together. This technique is valuable for the identification of known compounds and the discovery of novel ones within a complex mixture, as well as for mapping the relationships between different metabolites. labrulez.combeerandbrewing.com

Molecular networking has been successfully applied in the metabolomic analysis of hop cones. researchgate.netresearchgate.net This approach has facilitated the identification of numerous compounds, including various hop acids and other secondary metabolites. researchgate.netresearchgate.net In one study utilizing molecular networking for the analysis of Corsican hop cones, a total of 34 compounds were identified, including eight that were previously undescribed in hops. researchgate.netresearchgate.net This highlights the power of molecular networking in uncovering the full chemical diversity of hop varieties.

Comparative Analysis across Hop Varieties and Developmental Stages

Studies comparing different hop varieties have shown significant variations in the content of β-acids, including this compound. plos.orgbeerandbrewing.commdpi.comnih.govagriculturejournals.czmdpi.comfrontiersin.orgnih.govagriculturejournals.cz While the levels of lupulone and colupulone can vary considerably between varieties, this compound levels are generally reported to be in a narrower range, typically between 10% and 15% of the total beta acids. beerandbrewing.combeerandbrewing.com

Research using LC-MS has identified this compound in various hop cultivars. mdpi.com For example, in a comparative study of six hop cultivars, this compound was present in relatively small amounts compared to humulones, colupulone, and lupulone. mdpi.com However, specific varieties like Saaz2 showed higher levels of this compound (8.47 µg/g) compared to others in that study. mdpi.com Another study on Slovenian hop varieties reported varying levels of n+this compound (lupulone and this compound combined) in different cultivars, with Styrian Eagle showing a high value of 3.91% (w/w) in crude cones and a β-acid-rich fraction containing 15.23% n+this compound. nih.gov Principal component analysis (PCA) of hop extracts has shown that β-acids, including colupulone and n+this compound, are highly loaded on principal components, indicating their significant contribution to the variation observed between genotypes. mdpi.com

The concentration of bitter acids, including the sum of lupulone and this compound, also changes during the development of hop cones. researchgate.netagriculturejournals.cz Research indicates that the concentration of (lupulone + this compound) can reach a maximum at the second stage of development (small cones) for most hop varieties, although this can vary depending on the variety. researchgate.net

Here is a table summarizing some reported this compound or n+this compound content in different hop varieties:

Hop VarietyMatrixCompound MeasuredConcentrationUnitSource
Saaz2Hop strobile extractThis compound8.47µg/g mdpi.com
Styrian EagleCrude hop conesn+Adlupulones3.91%, w/w nih.gov
Beta-acid-rich fractionPurified extractn+this compound15.23%, w/w nih.gov
Liquid food supplementDietary supplementThis compound0.4–0.7mg/mL nutraingredients.com
Commercial dietary supplements and phytopharmaceuticalsVariousThis compoundNot detectable to 0.7mg/mL researchgate.netnih.gov

Note: n+Adlupulones refers to the combined concentration of lupulone and this compound.

These comparative analyses, facilitated by advanced analytical techniques and chemometrics, are essential for cultivar differentiation, quality control, and optimizing the utilization of hops for various applications.

Preclinical Biological Activities and Molecular Mechanisms of Adlupulone

Antimicrobial Actions and Cellular Disruptions

Adlupulone (B1665543) is recognized as a significant contributor to the antimicrobial profile of hop extracts, demonstrating notable efficacy, particularly against Gram-positive bacteria. researchgate.net Its mechanism of action is primarily centered on the disruption of bacterial cellular structures.

Research confirms that this compound, along with other lupulone (B1675512) congeners, possesses antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis. researchgate.net Studies involving hop extracts have identified strong inverse correlations between the minimum inhibitory concentration (MIC) values and the content of compounds including n+this compound, suggesting these molecules are directly responsible for the antimicrobial effects observed. nih.gov

The primary mechanism for this compound's antibacterial action against Gram-positive bacteria is the disruption of the cell membrane. nih.govfrontiersin.org As hydrophobic molecules, hop components like this compound can penetrate the bacterial cell wall. nih.gov This interaction with the inner membrane leads to damage of the cell structure. nih.gov This disruption compromises the membrane's integrity and essential functions, such as the active transport of nutrients, ultimately leading to cell death. nih.govnih.gov The ability of lipophilic agents to directly interact with and disrupt the bacterial membrane bilayer is an effective antimicrobial strategy, as the membrane is vital for both active and metabolically inactive pathogens. nih.gov

The efficacy of this compound and other hop beta-acids is significantly lower against Gram-negative bacteria, fungi, and yeasts compared to Gram-positive bacteria. researchgate.netresearchgate.net This difference in susceptibility is largely attributed to the structural differences in their cell envelopes. nih.gov

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is composed of lipopolysaccharides, which function as a barrier, preventing hydrophobic compounds like this compound from reaching the inner cytoplasmic membrane. nih.gov While some studies note exceptions or potential synergistic effects when combined with other agents, hop components are generally considered inactive against many Gram-negative species, such as Escherichia coli. researchgate.netnih.gov

Fungi and Yeasts: Similarly, reports generally indicate that hop components are inactive against most yeasts and fungi. researchgate.net While some yeast species can produce their own antimicrobial compounds, they are typically not susceptible to the action of hop beta-acids. mdpi.commdpi.comnih.gov

Table 1: Comparative Antimicrobial Efficacy of Hop Beta-Acids (including this compound)

Microbial Type Efficacy Level Primary Reason for Efficacy/Inefficacy
Gram-Positive Bacteria High Lack of an outer membrane allows hydrophobic this compound to directly access and disrupt the cytoplasmic membrane. nih.gov
Gram-Negative Bacteria Low to Ineffective The lipopolysaccharide outer membrane acts as a physical barrier, preventing the compound from reaching its target. nih.gov
Yeasts and Fungi Generally Ineffective The cell wall composition and membrane structure of yeasts and fungi differ significantly from susceptible bacteria, conferring resistance. researchgate.netresearchgate.net

Mechanisms against Gram-Positive Bacteria

Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound exhibits significant antioxidant capabilities, primarily through its ability to scavenge free radicals. This activity helps mitigate the cellular damage caused by reactive oxygen species (ROS). researchgate.netnih.gov

The antioxidant potential of compounds is frequently evaluated using various in vitro assays that measure their ability to neutralize stable free radicals. nih.govyoutube.com These tests are crucial for determining the direct radical-scavenging activity of a substance. nih.gov Research has shown that isolated n-adlupulone demonstrates particularly strong radical scavenging activity (RSA), with a potency comparable to that of the well-known antioxidant, ascorbic acid. researchgate.net

Commonly used assays to determine such activity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow that can be measured spectrophotometrically. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the reduction of the pre-formed ABTS radical cation. mdpi.com

ORAC (Oxygen Radical Absorbance Capacity) Assay: This test is based on the hydrogen atom transfer (HAT) mechanism and measures the scavenging of peroxyl radicals. mdpi.com

Table 2: Common In Vitro Antioxidant Assays

Assay Name Principle Mechanism Measurement
DPPH Radical Scavenging Hydrogen Atom Transfer (HAT) Decrease in absorbance as the DPPH radical is neutralized. mdpi.com
ABTS Radical Scavenging Single Electron Transfer (SET) / HAT Decrease in absorbance of the ABTS radical cation solution. mdpi.com
ORAC Hydrogen Atom Transfer (HAT) Measures the inhibition of peroxyl radical-induced oxidation over time. mdpi.com
FRAP (Ferric Reducing Ability of Plasma) Single Electron Transfer (SET) Reduction of a Fe(III) complex to Fe(II), resulting in a colored product. mdpi.com

Beyond direct radical scavenging, antioxidants can protect cells from oxidative stress through more complex cellular mechanisms. nih.gov These mechanisms involve interacting with and modulating the cell's own antioxidant defense systems. nih.gov A key function of antioxidants is the regulation of enzymes related to ROS. nih.gov

Antioxidants can exert their effects by:

Directly Neutralizing ROS: Scavenging free radicals such as superoxide (B77818) and hydrogen peroxide within the cell, thereby preventing them from damaging critical components like DNA, proteins, and lipids. mdpi.commdpi.com

Modulating Antioxidant Enzymes: Enhancing the expression and activity of the body's own protective antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.gov

The ability of this compound to penetrate cell membranes suggests it can exert these antioxidant effects both extracellularly and intracellularly, contributing to the reduction of oxidative stress at a cellular level. mdpi.com

Anti-inflammatory Effects at the Molecular and Cellular Level

This compound, as a component of the β-acids from hops, demonstrates notable anti-inflammatory properties. nih.gov These effects are attributed to its ability to interact with key inflammatory pathways and modulate the production of inflammatory molecules. Research on hop extracts and their constituent compounds, including the class of lupulones to which this compound belongs, has provided insights into these mechanisms. researchgate.net

A primary mechanism of the anti-inflammatory action of hop-derived compounds involves the downregulation of pro-inflammatory cytokines and mediators. Pro-inflammatory cytokines are signaling proteins that orchestrate the inflammatory response. thermofisher.comsinobiological.com In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage models, which mimic an inflammatory state, have shown that hop extracts containing β-acids like this compound can significantly decrease the production of key pro-inflammatory cytokines. researchgate.net

Specifically, treatments with these extracts led to reduced levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.net TNF-α is a critical cytokine in the early inflammatory response, while IL-1β and IL-6 contribute to both acute and chronic inflammation. thermofisher.com The reduction of these cytokines suggests a potent ability to dampen the inflammatory cascade at an early stage. Furthermore, hop extracts have been found to decrease the production of nitric oxide (NO), a diffusible reactive oxygen species involved in vasodilation and immune cell infiltration during inflammation. researchgate.net

Table 1: Modulation of Pro-inflammatory Mediators by Hop Extracts Containing this compound

MediatorObserved EffectCell ModelReference
Tumor Necrosis Factor-alpha (TNF-α)Decreased Production/SecretionLPS-stimulated Macrophages researchgate.net
Interleukin-1β (IL-1β)Decreased SecretionLPS-stimulated Macrophages researchgate.net
Interleukin-6 (IL-6)Decreased SecretionLPS-stimulated Macrophages researchgate.net
Nitric Oxide (NO)Decreased ProductionLPS-stimulated Macrophages researchgate.net

The regulation of inflammatory mediators by this compound and related hop compounds is rooted in their ability to interfere with crucial intracellular signaling pathways that control the expression of inflammatory genes. nih.govmdpi.com These pathways act as communication networks within the cell, translating external stimuli into a cellular response. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. frontiersin.org In an inactive state, NF-κB is held in the cytoplasm; upon stimulation by inflammatory signals like LPS, it translocates to the nucleus to activate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.govnih.gov

The anti-inflammatory activity of hop β-acids, including this compound, is significantly attributed to the inhibition of NF-κB activation. nih.govresearchgate.net By preventing the nuclear translocation of NF-κB, these compounds effectively block the transcription of a wide array of inflammatory genes, thereby exerting a broad anti-inflammatory effect. nih.gov This inhibition is a key molecular mechanism underlying the observed reduction in pro-inflammatory cytokines.

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in cellular processes including inflammation. nih.gov Phosphorylation, the addition of a phosphate (B84403) group, activates ERK1/2, allowing it to regulate the activity of downstream proteins and transcription factors involved in the inflammatory response. nih.gov

Studies on hop extracts enriched in lupulones have demonstrated the ability to inhibit the phosphorylation of ERK1/2 in response to inflammatory stimuli. nih.gov By preventing the activation of ERK1/2, these compounds can disrupt the MAPK signaling cascade, leading to a reduction in the inflammatory response. This action is comparable to other known anti-inflammatory agents that target this pathway. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is typically absent in most tissues but is rapidly induced by inflammatory stimuli. wikipedia.org It is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. wikipedia.org Inhibition of COX-2 is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). clevelandclinic.org

Research has shown that hop β-acids are inhibitors of the COX-2 enzyme. nih.gov Standardized CO2 extracts of hops have demonstrated selective inhibition of COX-2 over the related COX-1 enzyme, which is important for maintaining the gastric lining. nih.gov This selective inhibition of COX-2 activity reduces the production of inflammatory prostaglandins, contributing significantly to the anti-inflammatory profile of compounds like this compound. nih.govnih.gov

Table 2: Impact of Hop-Derived Compounds on Inflammatory Enzymes

EnzymeEffectSignificanceReference
Cyclooxygenase-2 (COX-2)InhibitionReduces synthesis of inflammatory prostaglandins. nih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS)Decreased Expression (via NF-κB inhibition)Reduces production of nitric oxide (NO). nih.gov

Intervention with Intracellular Signaling Pathways

Neurobiological Modulatory Activities

The anti-inflammatory properties of hop components, including this compound, are closely linked to potential neuroprotective effects. nih.gov Neuroinflammation, or inflammation within the brain, is increasingly recognized as a key factor in the development and progression of various neurodegenerative diseases. nih.gov

Hop extracts have been shown to decrease brain inflammation associated with conditions such as Alzheimer's and Parkinson's disease in preclinical models. researchgate.net The ability of hop bitter acids to inhibit NF-κB and reduce pro-inflammatory mediators like TNF-α is a critical mechanism for this neuroprotective action. nih.gov By mitigating inflammatory processes in the central nervous system, these compounds may help protect neurons from damage and preserve cognitive function. The antioxidant properties of hop constituents also contribute to these neuroprotective effects by counteracting oxidative stress, a related pathological process in neurodegeneration. nih.gov

Interaction with Neurotransmitter Systems (e.g., GABAergic Pathways)

Direct preclinical research delineating the specific interactions of this compound with neurotransmitter systems is limited. However, compounds from its chemical class (beta-acids from hops) and related alpha-acids have been investigated for their effects on the central nervous system. Notably, the alpha-acid Humulone has been shown to act as a positive allosteric modulator of GABAA receptors. This modulation enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), which is hypothesized to contribute to the sedative properties of hops. While this compound is a beta-acid, some non-primary sources suggest it may also modulate GABAergic pathways, potentially influencing anxiety and depression, though dedicated peer-reviewed studies are needed to confirm this mechanism.

Role in Neuroprotection via Nrf2 Signaling and PPAR-γ Activation

Currently, there is a lack of specific published research directly investigating the role of this compound in neuroprotection through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway or Peroxisome proliferator-activated receptor-gamma (PPAR-γ). The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a key target in neuroprotection research. nih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com Similarly, PPAR-γ activation has been shown to exert neuroprotective effects by mitigating inflammation in various neurological insults. rsc.orgnih.govnih.govmdpi.commdpi.com While many natural compounds are known to modulate these pathways, the specific effects of this compound on Nrf2 and PPAR-γ in a neuroprotective context remain to be elucidated by dedicated preclinical studies.

Modulation of Endocannabinoid System Enzymes (FAAH, MAGL)

The endocannabinoid system (ECS) is a key neuromodulatory system, and its enzymatic components, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), are therapeutic targets for managing inflammation and pain. nih.govresearchgate.netnih.govuniversiteitleiden.nlmdpi.com Research into how hop-derived compounds affect these enzymes has primarily focused on other constituents. For instance, the prenylated chalcone (B49325) Xanthohumol (B1683332) has been identified as a potent inhibitor of both FAAH and MAGL.

While direct enzymatic inhibition by this compound has not been a primary finding, related studies have noted correlations between the content of beta-acids and enzyme activity in hop extracts. Specifically, Colupulone (B1216029), a related beta-acid, was negatively correlated with FAAH IC50 values (suggesting higher potency), whereas the alpha-acid Adhumulone was positively correlated (suggesting lower potency). No significant relationship was noted for Adhumulone with MAGL activity. Although these findings are based on correlations within complex extracts rather than the direct action of the isolated compound, they suggest that different hop acids may have varying modulatory effects on the ECS.

In Vitro and Preclinical In Vivo Anticancer and Antiproliferative Studies

Inhibition of Cancer Cell Proliferation and Migration (e.g., Hepatocellular Carcinoma Cells)

While specific studies on the effect of this compound on hepatocellular carcinoma cells are not prominent in the current literature, extensive research on its parent compound, Lupulone, and its derivatives has demonstrated significant antiproliferative activity across various cancer cell lines. Studies have shown that Lupulone and its synthetic derivatives inhibit the viability of prostate cancer cells (PC3 and DU145). nih.gov This broad-spectrum activity suggests a potential that could extend to other cancer types, although dedicated research on hepatocellular carcinoma is required to confirm this.

Apoptosis Induction Pathways

Lupulone has been shown to induce cancer cell death primarily through the induction of apoptosis. The molecular mechanisms involve the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.

Extrinsic Pathway: In human colon cancer cells (SW480 and SW620), Lupulone up-regulates the expression of TRAIL DR4/DR5 death receptors, triggering apoptosis even in cancer cells that are otherwise resistant to TRAIL ligand. This activation leads to the recruitment and cleavage of caspase-8.

Intrinsic Pathway: In prostate cancer cells, Lupulone derivatives induce a caspase-dependent apoptosis associated with the activation of initiator caspase-9 and executioner caspase-3. nih.gov In colon cancer cells, the activation of caspase-8 leads to the cleavage of the Bid protein, which links the extrinsic pathway to the mitochondrial pathway, resulting in the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.

Targeting of Key Oncogenic Signaling Pathways (e.g., AP-1, NF-κB, ERK1/2)

The anticancer effects of Lupulone are also linked to its ability to modulate key signaling pathways that regulate cancer cell proliferation, survival, and inflammation.

NF-κB Pathway: Lupulone has been reported to inhibit inflammatory pathways, including NF-κB signaling, in vitro. The NF-κB transcription factor is a critical regulator of inflammation and cell survival, and its inhibition is a key strategy in cancer therapy. nih.govmdpi.com

MAPK Pathway (ERK1/2, JNK): The mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are central to regulating cellular processes like apoptosis. nih.govmdpi.comfrontiersin.org Research in colon cancer cells has indicated that these MAPK pathways play a role in Lupulone-triggered apoptosis.

The table below summarizes key preclinical findings on the anticancer mechanisms of Lupulone, the parent compound of this compound.

Cancer TypeCell LinesKey Molecular MechanismSignaling Pathways Involved
Prostate CancerPC3, DU145Induction of caspase-dependent apoptosis. nih.govActivation of Caspase-8, Caspase-9, and Caspase-3. nih.gov
Colon CancerSW480, SW620Upregulation of TRAIL death receptors (DR4/DR5); Induction of both extrinsic and intrinsic apoptosis.TRAIL receptor pathway, Mitochondrial pathway, Caspase-8, Caspase-9, Caspase-3, MAPK (JNK, ERK).
GeneralVariousInhibition of inflammatory pathways.NF-κB signaling.

Impact on Immune Cell Activation (e.g., Natural Killer Cells)

The immunomodulatory potential of hop bitter acids, the class of compounds to which this compound belongs, extends to the innate immune system, particularly Natural Killer (NK) cells. NK cells are crucial cytotoxic lymphocytes that provide a first line of defense against viral infections and malignant transformations. Research has shown that a fraction of bitter acids from Humulus lupulus can enhance the function of NK cells. acs.orgencyclopedia.pubnih.gov This enhancement is reportedly mediated through the stimulation of the NKp44 activating receptor, a key component in NK cell-mediated cytotoxicity. acs.orgencyclopedia.pubnih.govresearchgate.net

While these findings establish a direct link between hop bitter acids and the activation of a vital immune cell population, the specific contribution of this compound, as an individual constituent of this fraction, has not been fully elucidated. Given the structural variations among beta-acids, it is plausible that this compound contributes to this immunomodulatory activity. However, further studies are required to isolate and characterize the precise impact of this compound on NK cell activation and function.

Enzyme Inhibition and Receptor Modulation

This compound, as a member of the beta-acid family of hop compounds, exhibits significant bioactivity through the inhibition of various enzymes and modulation of cellular receptors. These interactions are foundational to its observed pharmacological effects.

Research has indicated that beta-acids are involved in pathways related to inflammation and the endocannabinoid system. researchgate.net Specifically, these pathways involve enzymes such as cyclooxygenase-2 (COX-2), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL). researchgate.net Inhibition of these enzymes can lead to anti-inflammatory effects and modulate levels of endocannabinoids. nih.govresearchgate.netnih.govuniversiteitleiden.nl Furthermore, isolated n-adlupulone has demonstrated potent radical scavenging activity, suggesting it can inhibit or interact with enzymes involved in the generation of reactive oxygen species. researchgate.net

In terms of receptor modulation, hop-derived compounds have been shown to interact with various receptor systems. While specific data on this compound is limited, other beta-acids like lupulone and colupulone are known agonists of bitter taste receptors (T2Rs), such as T2R1, T2R14, and/or T2R40. researchgate.net Given its structural similarity, this compound likely shares an affinity for these receptors.

Putative Enzyme and Receptor Targets of this compound and Related Beta-Acids

Target ClassSpecific TargetObserved Effect / ImplicationReference Compound(s)
EnzymeEnzymes involved in bacterial metabolismInhibition (Antibacterial Activity)This compound, Lupulone
EnzymeCyclooxygenase-2 (COX-2)Inhibition (Anti-inflammatory)Beta-acids
EnzymeFatty Acid Amide Hydrolase (FAAH)Inhibition (Endocannabinoid Modulation)Beta-acids
EnzymeMonoacylglycerol Lipase (MAGL)Inhibition (Endocannabinoid Modulation)Beta-acids
ReceptorBitter Taste Receptors (e.g., T2R1, T2R14)AgonismLupulone, Colupulone

The molecular mechanisms of hop bitter acids, including this compound, involve interactions with cell membranes and the modulation of ion transport. The potent antibacterial activity of beta-acids is attributed to their function as proton ionophores. researchgate.net By transporting protons across the bacterial cell membrane, they disrupt the transmembrane pH gradient and electrochemical potential, leading to metabolic collapse and cell death. This action demonstrates a clear, albeit non-specific, interaction with ion flux across biological membranes. hemorella.pl

While the ionophore activity is well-implicated in antimicrobial effects, the direct interaction of this compound with specific voltage-gated or ligand-gated ion channels in mammalian cells is an area requiring more detailed investigation. nih.govnih.govrug.nl Dysregulation of ion channels can lead to altered intracellular calcium concentrations, a critical secondary messenger that governs a multitude of cellular processes. nih.govnih.govbiorxiv.orgmdpi.com Although direct evidence linking this compound to the modulation of specific calcium signaling pathways is not yet established, its ability to perturb membrane ion gradients suggests a potential indirect influence on cellular calcium homeostasis.

The biological activities of this compound are a consequence of its affinity for various molecular targets. Based on preclinical data, several specific and putative targets can be identified.

Its pronounced antibacterial efficacy points to a high affinity for components of the bacterial cell envelope, where it acts as a proton ionophore, or for essential bacterial enzymes. researchgate.netnih.gov In mammalian systems, the immunomodulatory effects of the hop bitter acid fraction suggest an affinity for receptors on immune cells, such as the NKp44 activating receptor on Natural Killer cells. acs.orgencyclopedia.pub Furthermore, its potent antioxidant and anti-inflammatory activities imply an affinity for enzymes like COX-2 and those involved in the endocannabinoid system, as well as a direct reactivity with free radical species. researchgate.net The identification of these targets is crucial for understanding the compound's mechanism of action and therapeutic potential.

Comparative Pharmacodynamics with Other Hop Bitter Acids

This compound is one of the primary beta-acids found in hops, alongside lupulone and colupulone. beerandbrewing.combeerandbrewing.com While its concentration is generally lower than the other two, its biological activity is notably potent, and in some cases, superior.

In studies assessing antibacterial properties, this compound and lupulone were identified as having the highest activity against the gram-positive bacterium Bacillus subtilis. researchgate.netnih.govresearchgate.net Both compounds exhibited a minimum inhibitory concentration (MIC) of 0.98 µg/mL, indicating a potent bactericidal or bacteriostatic effect that is significantly stronger than that of other hop acid congeners under the same conditions. researchgate.netnih.gov

Comparative Antibacterial Activity of Hop Beta-Acids

CompoundClassMinimum Inhibitory Concentration (MIC) vs. B. subtilis
This compoundBeta-Acid0.98 µg/mL
LupuloneBeta-Acid0.98 µg/mL
ColupuloneBeta-AcidHigher than 0.98 µg/mL (Implied)

The distinct biological efficacy of this compound is intrinsically linked to its molecular structure. Like other beta-acids, it possesses a core phloroglucinol-derived ring structure with three prenyl side chains, a feature that distinguishes it from the two-prenyl-chain alpha-acids. beerandbrewing.com This additional prenyl group significantly increases the lipophilicity of beta-acids, which is a key factor in their enhanced ability to interact with and disrupt microbial cell membranes, correlating with their potent antibacterial activity. hemorella.pl

The variation in activity among the beta-acids themselves stems from differences in their acyl side chain. This compound features a 2-methylbutanoyl group. The superior antibacterial potency shared by this compound and lupulone (which has an isovaleryl side chain) compared to colupulone (with an isobutyryl side chain) establishes a clear structure-activity relationship (SAR). researchgate.netnih.govresearchgate.netmdpi.comkcl.ac.uk This demonstrates that the specific conformation and nature of this acyl group are critical determinants of biological efficacy at the cellular and molecular level.

The biological activity of hop extracts is often a result of the complex interplay between its numerous constituents, including this compound. Evidence suggests that these compounds can exert synergistic or antagonistic effects when present in a mixture.

Structure Activity Relationship Studies of Adlupulone and Its Analogues

Influence of Isoprenyl Groups on Biological Activity

Isoprenyl groups, also known as prenyl groups, are key structural features of Adlupulone (B1665543) and other hop bitter acids. nih.govwikipedia.org These hydrophobic chains are believed to play a significant role in the biological activities of these compounds, particularly in their interactions with cell membranes. nih.govwikipedia.org The presence and position of isoprenyl groups can influence the lipophilicity of the molecule, which in turn affects its ability to interact with biological targets. tbzmed.ac.ir

For instance, the antimicrobial activity of hop acids is thought to result, in part, from the hydrophobic interactions of their prenyl groups with bacterial cell walls. wikipedia.org Studies have suggested that the highly hydrophobic character of lupulone (B1675512), which contains multiple isoprenyl groups, contributes to its mechanism of antibacterial activity by inducing leakage of the bacterial membrane. nih.gov While specific detailed data tables solely focused on the varying number or position of isoprenyl groups in this compound analogues and their direct impact on a single biological activity were not extensively found, the general principle across hop acids suggests that the isoprenyl groups are crucial for membrane interactions and thus contribute significantly to activities like antimicrobial effects. nih.govwikipedia.org

Importance of Phloroglucinol (B13840) Core Structure

The phloroglucinol core is the central structural scaffold of this compound and other hop bitter acids, including both α- and β-acids. wikipedia.orgtbzmed.ac.irresearchgate.net This core structure, a 1,3,5-trihydroxybenzene derivative, provides the basic framework to which the acyl and isoprenyl side chains are attached. wikipedia.org The hydroxyl groups on the phloroglucinol core can undergo tautomerization, contributing to the chemical reactivity and properties of these compounds.

Research indicates that the phloroglucinol core, along with the attached prenyl and hydroxyl groups, is essential for the biological activities observed in these compounds. researchgate.net While the side chains modulate the activity, the fundamental biological potential is linked to the presence of this substituted cyclic core. Studies on related phloroglucinol compounds have shown various biological properties, including anticancer effects, depending on their specific chemical composition. researchgate.net The acidity of the enol moieties in the phloroglucinol ring, arising from their vinylogous relationship with carbonyl groups, also contributes to their properties. wikipedia.org

Derivatization and Semi-Synthetic Modification for Enhanced Activity

Derivatization and semi-synthetic modification of natural compounds like this compound are strategies used to explore SAR and potentially enhance biological activity, improve stability, or alter pharmacokinetic properties. mdpi-res.comkingston.ac.ukspectroscopyonline.com This involves chemically modifying the original structure by introducing new functional groups or altering existing ones. spectroscopyonline.com

Studies have explored modifications to hop β-acids and their analogues to investigate the impact on their biological effects, particularly their anticancer and antibacterial properties. kingston.ac.uk For example, research has involved the synthesis of β-acid derivatives by modifying the phloroglucinol ring and attaching different aliphatic cyclic moieties to study their antibacterial and anticancer potential. kingston.ac.uk These modifications aim to identify how changes to the core structure or side chains influence the potency and selectivity of the compounds. gardp.orgkingston.ac.uk While specific detailed outcomes of this compound derivatization were not extensively detailed in the search results, the principle of modifying the structure, particularly the phloroglucinol core and side chains, is a common approach in SAR studies of hop bitter acids to develop analogues with potentially enhanced therapeutic properties. mdpi-res.comkingston.ac.uk

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Uncharacterized Biosynthetic Steps

The biosynthesis of adlupulone (B1665543), a member of the β-acid family of compounds found in the hop plant (Humulus lupulus), involves a complex series of enzymatic reactions. While the general pathway is understood, several key steps remain to be fully characterized at the enzymatic level. The biosynthesis originates from precursors derived from branched-chain amino acid (BCAA) metabolism and the methyl-D-erythritol 4-phosphate (MEP) pathway. dntb.gov.ua

The acyl side-chain of this compound is specifically derived from the amino acid isoleucine. researchgate.net This process begins with the formation of isobutyryl-CoA from isoleucine, which serves as a starter molecule. The core of the this compound structure is formed by the condensation of three molecules of malonyl-CoA with this isoleucine-derived starter unit. This initial step is catalyzed by a chalcone (B49325) synthase-like enzyme, specifically valerophenone (B195941) synthase (VPS), to produce a phloroglucinol (B13840) derivative. researchgate.netnih.govresearchgate.net

However, the subsequent enzymatic steps that convert this intermediate into the final this compound molecule are not fully elucidated. nih.gov These uncharacterized steps are believed to involve prenylation, where dimethylallyl diphosphate (B83284) (DMAPP) groups are added to the phloroglucinol ring. nih.govresearchgate.net The specific prenyltransferase enzymes responsible for the double prenylation of the this compound precursor have yet to be definitively identified and characterized. nih.gov Furthermore, the final steps, potentially involving oxidative cyclization to form the characteristic ring structure of β-acids, are also an area requiring further investigation. Identifying and characterizing the specific enzymes (e.g., prenyltransferases, oxidases) and the regulatory mechanisms, including transcription factors that control their expression in the lupulin glands, are critical future research directions. nih.gov

Biosynthetic Step Precursor(s) Key Enzyme(s) / Class Status
Side-chain formationIsoleucineBranched-chain aminotransferases (e.g., HlBCAT1)Characterized nih.gov
Polyketide ring formationIsobutyryl-CoA, 3x Malonyl-CoAValerophenone synthase (VPS)Characterized researchgate.netnih.gov
Prenyl group additionPhloroglucinol intermediate, 2x DMAPPPrenyltransferases (e.g., PT1, PT2)Putative, not fully characterized for this compound nih.govresearchgate.net
Final structural modificationPrenylated intermediateUnknown (Potentially oxidases/cyclases)Uncharacterized nih.gov

Advanced Preclinical Model Development (e.g., 3D cell models, organoids)

Traditional preclinical research has relied heavily on two-dimensional (2D) cell cultures and animal models. However, these models often fail to accurately replicate the complexity of human tissues and diseases. The development of advanced three-dimensional (3D) cell models and organoids offers a transformative approach for studying the bioactivity of compounds like this compound. nih.govdrugtargetreview.com

Organoids are self-organizing 3D structures grown from stem cells (either pluripotent or adult stem cells) that can recapitulate the architecture and function of native organs on a miniature scale. nih.govsciltp.com These "mini-organs" provide a more physiologically relevant environment for assessing the efficacy and mechanisms of action of natural products. nih.gov For instance, patient-derived tumor organoids could be used to investigate the potential anti-cancer effects of this compound in a personalized medicine context, offering insights into how genetic variations influence therapeutic response. nih.gov Similarly, liver or intestinal organoids could be employed to study the metabolism and bioactivity of this compound in a human-relevant system. nih.govsciltp.com The use of these models can bridge the gap between in vitro studies and clinical trials, potentially improving the success rate of drug development. drugtargetreview.comanr.fr

Systems Biology Approaches (e.g., Proteomics, Transcriptomics, Advanced Metabolomics) in Studying this compound Effects

To fully understand the biological effects of this compound, a holistic perspective is required that moves beyond single-target interactions. Systems biology, which integrates multi-omics data, provides a powerful framework for deciphering the complex cellular responses to a bioactive compound. griffith.edu.aunih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive model of this compound's mechanism of action. nih.gov

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the complete set of RNA transcripts in cells or tissues following exposure to this compound. This reveals which genes are activated or suppressed, providing clues about the cellular pathways being modulated.

Proteomics: This approach identifies and quantifies the entire set of proteins (the proteome). alliedacademies.org It can reveal post-translational modifications and changes in protein abundance and localization, offering a direct view of the functional molecules executing cellular processes affected by this compound. nih.gov

Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome provides a functional readout of the cellular state. technologynetworks.com Analyzing the changes in small-molecule metabolites after this compound treatment can identify specific metabolic pathways that are impacted. griffith.edu.au

Integrating these datasets allows for the identification of key signaling networks, metabolic hubs, and regulatory nodes targeted by this compound, providing a much deeper and more accurate understanding of its biological role. nih.govalliedacademies.org

Omics Approach Molecules Analyzed Information Gained Potential Application for this compound Research
Transcriptomics RNA (mRNA, non-coding RNA)Gene expression changes (up/down-regulation)Identify signaling pathways and biological processes modulated by this compound.
Proteomics ProteinsChanges in protein abundance, modifications, and interactionsUncover direct protein targets and functional changes in cellular machinery. alliedacademies.org
Metabolomics Metabolites (sugars, lipids, amino acids)Alterations in metabolic pathways and cellular stateDetermine the impact of this compound on cellular energy and biosynthesis. technologynetworks.com

Development of Novel Analytical Standards and Reference Materials

Accurate and reproducible research on this compound is fundamentally dependent on the availability of high-purity analytical standards and reference materials. scbt.comcambrex.com These materials are critical for a wide range of applications, including the calibration of analytical instruments, validation of quantitative methods, and quality control of botanical extracts. veranova.com

A certified reference material (CRM) for this compound would be a substance of the highest purity, meticulously characterized for its chemical identity and concentration. cambrex.com The development process involves:

Isolation and Purification: Obtaining this compound from natural sources (e.g., hop extracts) or through chemical synthesis, followed by rigorous purification using chromatographic techniques to achieve a purity of >99%.

Structural Elucidation: Confirming the molecular structure using a combination of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Purity and Potency Assessment: Quantifying the exact purity and identifying any residual impurities through methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). veranova.com

Stability Testing: Evaluating the stability of the compound under various storage conditions (e.g., temperature, light) to establish a shelf-life and recommended storage protocols.

The availability of such a well-characterized standard is essential for ensuring the accuracy and comparability of research findings across different laboratories and for the potential development of this compound-containing products. cphi-online.com

Exploration of this compound in Combination with Other Bioactive Compounds in Preclinical Models

Recent studies have confirmed that this compound, along with compounds like lupulone (B1675512) and colupulone (B1216029), contributes to the antimicrobial activity of hop extracts against certain bacteria. researchgate.net Investigating this compound in combination with other natural antimicrobials or conventional antibiotics could reveal synergistic effects, potentially lowering the effective dose and reducing the risk of resistance. Similarly, given the known anti-inflammatory properties of many hop constituents, preclinical studies could explore combinations of this compound with compounds like xanthohumol (B1683332) to assess enhanced effects on inflammatory pathways. researchgate.net Such combination studies are crucial for understanding the therapeutic potential of complex botanical extracts and for designing novel, multi-component therapies. mdpi.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.